molecular formula C17H24N2O5S B13926406 Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester

Cat. No.: B13926406
M. Wt: 368.4 g/mol
InChI Key: BLJJXODHRRNFKE-ZDUSSCGKSA-N
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Description

Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester (CAS: 128421-85-2) is a specialized amino acid derivative with the molecular formula C₁₇H₂₄N₂O₅S and a molecular weight of 368.45 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the thio-L-phenylalanyl moiety and a methyl ester at the glycine terminus. This compound is synthesized with high purity (≥98%) and is widely used as a key intermediate in peptide coupling reactions, pharmaceutical synthesis, and functional material development . Its structure combines the steric bulk of the Boc group with the reactivity of the thioester, enabling selective deprotection and coupling in solid-phase peptide synthesis (SPPS) workflows.

Properties

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylsulfanylamino]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(22)25-19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13,19H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1

InChI Key

BLJJXODHRRNFKE-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)SN[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)SNC(CC1=CC=CC=C1)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Preparation of L-phenylalanine methyl ester as a key intermediate
  • Step 2: Protection of the amino group with a 1,1-dimethylethoxycarbonyl (Boc) group
  • Step 3: Introduction of the thio-substituted glycine moiety
  • Step 4: Final coupling and purification to obtain the target methyl ester

Preparation of L-Phenylalanine Methyl Ester Hydrochloride

The starting material, L-phenylalanine, is esterified using thionyl chloride in methanol at 0 °C, followed by stirring at room temperature for 24 hours. The product is isolated by recrystallization from ethyl acetate/ethanol, yielding L-phenylalanine methyl ester hydrochloride with a high yield (~97%). This step is crucial for introducing the methyl ester functionality necessary for the final compound.

Reagent Conditions Yield (%) Notes
Thionyl chloride 0 °C to RT, 24 h in methanol 97 Recrystallization in EtOAc/EtOH

Protection of the Amino Group with Boc Group

The amino group of L-phenylalanine methyl ester is protected by reaction with methyl chloroformate or Boc anhydride under basic aqueous conditions (e.g., sodium bicarbonate solution) at 0 °C to room temperature. This step yields the N-(1,1-dimethylethoxycarbonyl) protected intermediate, essential to prevent side reactions during subsequent coupling.

Reagent Conditions Yield (%) Notes
Methyl chloroformate 0 °C to RT, aqueous NaHCO3 90 Used without further purification

Final Purification and Characterization

After coupling, the product is purified by standard chromatographic techniques or recrystallization. Characterization is performed by NMR, mass spectrometry, and melting point analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 L-Phenylalanine methyl ester hydrochloride Thionyl chloride in methanol, 0 °C to RT, 24 h 97 Recrystallized from EtOAc/EtOH
2 N-Boc-L-phenylalanine methyl ester Methyl chloroformate, NaHCO3, 0 °C to RT 90 Used crude for next step
3 Glycine N-(Boc) thio-L-phenylalanyl methyl ester Peptide coupling reagents (carbodiimides etc.) Not specified Formation of thioamide linkage
4 Final compound Purification by chromatography - Confirmed by NMR and MS

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .

Scientific Research Applications

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. It acts as a building block in peptide synthesis, facilitating the formation of peptide bonds and the incorporation of functional groups. The sulfamide group plays a crucial role in enhancing the stability and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected amino acid esters, which are critical for peptide synthesis. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Features Molecular Weight Protecting Groups Applications Key Differences
Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester (128421-85-2) Boc-protected thio-L-phenylalanyl-glycine methyl ester 368.45 Boc, methyl ester Peptide coupling, pharmaceuticals Contains thioester linkage
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester (2766-43-0) Boc-protected serine methyl ester 233.26 Boc, methyl ester Model for hydroxyl group protection Serine side chain (-CH₂OH)
N-(tert-Boc)-β-iodoalanine methyl ester (93267-04-0) Boc-protected β-iodoalanine methyl ester 329.12 Boc, methyl ester Cross-coupling reactions (e.g., Suzuki) Iodo-substituted alanine
Methoxycarbonyl L-phenylalanine tert-butyl ester Methoxycarbonyl (Moz)-protected phenylalanine tert-butyl ester 307.35 Moz, tert-butyl ester Alternative protecting group strategy Moz group instead of Boc
N-(tert-Boc)-L-valine methyl ester (58561-04-9) Boc-protected valine methyl ester 245.30 Boc, methyl ester Hydrophobic peptide segments Valine side chain (-CH(CH₃)₂)
Glycine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, ethyl ester (4526-92-5) Boc-protected valyl-glycine ethyl ester 288.34 Boc, ethyl ester Dipeptide synthesis Ethyl ester terminus
N-Boc-Leu-Leu-Glycine methyl ester (27545-11-5) Tripeptide with Boc-Leu-Leu-Glycine methyl ester 415.50 Boc, methyl ester Model for longer peptide chains Tripeptide structure

Key Comparative Insights

Protecting Group Strategy :

  • The target compound uses the Boc group , which is acid-labile and compatible with base-sensitive substrates, unlike the Moz group (methoxycarbonyl), which requires harsher conditions for removal .
  • The thioester linkage in the target compound enhances nucleophilic acyl substitution efficiency compared to standard oxoesters, enabling faster coupling in peptide synthesis .

β-Iodoalanine (CAS 93267-04-0) is tailored for palladium-catalyzed cross-coupling, a feature absent in the target compound .

Ester Terminus :

  • Methyl esters (e.g., CAS 128421-85-2, 2766-43-0) are more hydrolytically stable than ethyl esters (CAS 4526-92-5) but require stronger basic conditions for saponification .

Applications: The target compound’s high purity (≥98%) and custom synthesis scalability (gram to kilogram) make it preferable for industrial applications over research-grade analogs . Complex derivatives like Boc-Leu-Leu-Glycine methyl ester (CAS 27545-11-5) are used in studying peptide folding, whereas simpler analogs focus on monomer coupling .

Solubility and Reactivity :

  • Solubility data for related compounds (e.g., CAS 115511-06-3) indicate that Boc-protected peptides with hydrophobic residues (e.g., phenylalanine, leucine) exhibit lower aqueous solubility, necessitating organic solvents like DMF or THF .

Biological Activity

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O5S, with a molecular weight of approximately 354.42 g/mol. The compound features a thio group and is classified as a polypeptide derivative, which enhances its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with various biological targets, including enzymes and receptors. The presence of the thio group may enhance binding affinity, making it a candidate for pharmacological applications. It acts as a building block in peptide synthesis, facilitating the formation of peptide bonds and incorporation of functional groups .

Biological Activity

Pharmacological Potential:
this compound has been studied for its potential as a pharmacological agent. Research indicates that it may exhibit:

  • Antimicrobial Activity: Studies have shown that compounds similar to this one possess antibacterial properties against various bacterial strains .
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated .

Research Findings and Case Studies

Research has highlighted several key findings regarding the biological activity of this compound:

  • In vitro Studies: In laboratory settings, this compound demonstrated significant interaction with protein targets involved in cell signaling pathways such as Wnt and Notch signaling .
  • Molecular Docking Studies: Molecular docking studies suggest that the compound can effectively bind to active sites on target enzymes, indicating potential for drug development .
  • Case Study - Antimicrobial Efficacy: A study involving derivatives of phenylalanine and their surfactant properties revealed promising antibacterial efficacy against multiple bacterial strains. The structural similarity to this compound suggests potential for similar activity .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
GlycineC2H5NO2Simple amino acid
L-PhenylalanineC9H11NO2Aromatic amino acid
N-AcetylcysteineC5H9NO3SContains thiol group
Glycine ethyl esterC4H9NO2Ester derivative of glycine

This compound stands out due to its combination of thio and ester functionalities along with a complex side chain derived from phenylalanine. This unique structure may confer distinct biological activities not observed in simpler compounds or those lacking the thio modification.

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